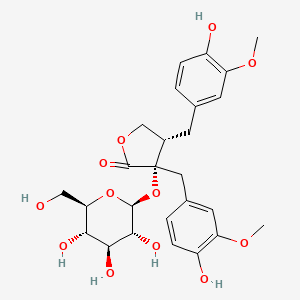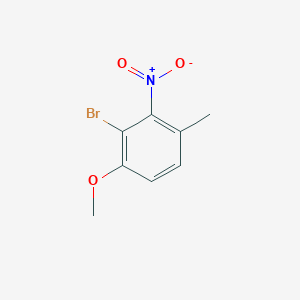
2-Amino-5-bromopyridine-3-sulfonyl chloride
Übersicht
Beschreibung
2-Amino-5-bromopyridine-3-sulfonyl chloride is a chemical compound that is commonly used in scientific research. It is a sulfonyl chloride derivative of 2-amino-5-bromopyridine, which is a heterocyclic compound that contains a pyridine ring. This compound is used in various research applications, including the synthesis of other compounds, as well as in biochemical and physiological studies. In
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
2-Amino-5-bromopyridine-3-sulfonyl chloride is involved in various chemical reactions. For instance, it undergoes a reaction with tertiary amines in the presence of air, producing sulfonylethenamines, playing a dual role in promoting aerobic oxidation of the amine and electrophilically trapping the resulting enamine (Wei et al., 2016). Additionally, it is used in the selective sulfonylation of 8-bromoadenosine derivatives, providing a novel method for synthesizing purine cyclonucleosides (Ikehara & Kaneko, 1970).
Catalysis
In catalysis, this compound is involved in ruthenium-catalyzed remote C-H sulfonylation of N-Aryl-2-aminopyridines, demonstrating the significance of ruthenametallacycle intermediates in reactions (Ramesh & Jeganmohan, 2017).
Pharmaceutical Applications
This chemical plays a role in the synthesis of pharmaceutical compounds. For example, it's used in the synthesis of the lipophilic antifolate piritrexim, demonstrating its utility in drug development (Chan & Rosowsky, 2005).
Material Science
In material science, it is utilized in the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquids, showcasing its role in innovative material synthesis processes (Feng et al., 2010).
Analytical Chemistry
This compound is also significant in the development of water-soluble reagents for protein modification in analytical chemistry (Horton & Tucker, 1970).
Safety and Hazards
This compound is classified under the GHS07 and GHS05 hazard categories . The hazard statements associated with it include H335, H332, H312, H302, and H314 . These indicate that it may cause respiratory irritation, be harmful if inhaled, be harmful in contact with skin, be harmful if swallowed, and cause severe skin burns and eye damage .
Wirkmechanismus
Target of Action
The primary target of 2-Amino-5-bromopyridine-3-sulfonyl chloride is tertiary amines . This compound plays a significant role in the Suzuki–Miyaura coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
This compound undergoes a reaction with tertiary amines in the presence of air to produce sulfonylethenamines . It plays a dual role in this process, promoting the aerobic oxidation of the amine and electrophilically trapping the resulting enamine .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The reaction involves oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .
Pharmacokinetics
The compound’s interaction with tertiary amines suggests it may have some degree of bioavailability .
Result of Action
The reaction of this compound with tertiary amines results in the production of sulfonylethenamines . This transformation was discovered when the compound was exposed to an excess of triethylamine in the presence of air .
Action Environment
The action of this compound is influenced by the presence of air, as its reaction with tertiary amines to produce sulfonylethenamines requires an aerobic environment . Other environmental factors that may influence the compound’s action, efficacy, and stability are currently unknown.
Biochemische Analyse
Biochemical Properties
2-Amino-5-bromopyridine-3-sulfonyl chloride plays a significant role in biochemical reactions, particularly in oxidative reactions with tertiary amines. It promotes the aerobic oxidation of amines and electrophilically traps the resulting enamine . This compound interacts with various enzymes and proteins, facilitating the formation of sulfonylethenamines. The nature of these interactions involves the initial reaction with tertiary amines to form N-2-amino-5-methylpyridinyl-3-sulfonyl-N,N,N-triethylammonium chloride, which then undergoes oxidative degradation .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by promoting oxidative reactions, which can impact cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to facilitate the formation of sulfonylethenamines suggests its potential role in modulating cellular activities through oxidative stress mechanisms.
Molecular Mechanism
The molecular mechanism of this compound involves its dual role in promoting aerobic oxidation and electrophilically trapping the resulting enamine . This compound initially reacts with tertiary amines to form an intermediate, which then undergoes oxidative degradation. The intermediate is responsible for the electrophilic trapping of the enamine, leading to the formation of sulfonylethenamines . This process highlights the compound’s ability to modulate biochemical pathways through oxidative reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can promote oxidative reactions in the presence of air, leading to the formation of sulfonylethenamines over time . These temporal effects are essential for understanding the compound’s behavior in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound may lead to increased oxidative stress and potential toxic effects. It is crucial to determine the threshold effects and any adverse reactions at high doses to ensure safe and effective use in research .
Metabolic Pathways
This compound is involved in metabolic pathways that include oxidative reactions with tertiary amines. The compound promotes the aerobic oxidation of amines and the formation of sulfonylethenamines . These metabolic pathways highlight the compound’s role in modulating biochemical processes through oxidative mechanisms.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with various transporters and binding proteins. The compound’s ability to promote oxidative reactions suggests its potential accumulation in specific cellular compartments where oxidative stress is prevalent .
Subcellular Localization
The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The compound’s role in promoting oxidative reactions may direct it to specific compartments or organelles where it can exert its biochemical effects .
Eigenschaften
IUPAC Name |
2-amino-5-bromopyridine-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2O2S/c6-3-1-4(12(7,10)11)5(8)9-2-3/h1-2H,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQJKPQOXFIXFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1S(=O)(=O)Cl)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693284 | |
| Record name | 2-Amino-5-bromopyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868963-98-8 | |
| Record name | 2-Amino-5-bromo-3-pyridinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868963-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-bromopyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-bromopyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Thiazolo[5,4-b]pyridine, 5-bromo-](/img/structure/B3030041.png)

![tert-Butyl 6-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3030046.png)











